1,3-dioxolane-2,4-dione
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Overview
Description
1,3-Dioxolane-2,4-dione is an organic compound with the molecular formula C3H2O4. It is a heterocyclic compound containing a five-membered ring with two oxygen atoms and two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2,4-dione can be synthesized through several methods. One common approach involves the oxidation of alkenes using hypervalent iodine reagents. This method involves the formation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile to form the dioxolane product . Another method involves the condensation of carbonyl compounds with vicinal diols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, this compound can be produced by the reaction of carbonyl compounds with diols under controlled conditions. The use of ethanol as a solvent can enhance the yield and reduce the reaction time . Additionally, the compound can be synthesized through the carbonylation of 1,3-dioxolane using a cation-exchange resin catalyst .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hypervalent iodine, sulfuric acid, and p-toluenesulfonic acid . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound include various substituted dioxolanes, dioxanes, and other heterocyclic compounds .
Scientific Research Applications
1,3-Dioxolane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxolane-2,4-dione involves its ability to undergo ring-opening reactions and form reactive intermediates. These intermediates can then participate in various chemical transformations, leading to the formation of different products . The compound’s reactivity is influenced by the presence of the two carbonyl groups and the oxygen atoms in the ring, which can interact with other molecules and facilitate chemical reactions .
Comparison with Similar Compounds
1,3-Dioxolane-2,4-dione can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1,3-dioxolane-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O4/c4-2-1-6-3(5)7-2/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKCJNGDDGMGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510060 |
Source
|
Record name | 1,3-Dioxolane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31517-02-9 |
Source
|
Record name | 1,3-Dioxolane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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